molecular formula C15H19BO2S B15092688 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

Cat. No.: B15092688
M. Wt: 274.2 g/mol
InChI Key: IOZGFZAATIEDCN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane is a boronic ester derivative that features a thiophene ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylbenzo[b]thiophene with a boronic ester precursor. One common method is the palladium-catalyzed borylation of 2-methylbenzo[b]thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: Utilized in the synthesis of complex organic molecules through cross-coupling reactions.

Mechanism of Action

The primary mechanism of action for this compound involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the biaryl product. The thiophene ring can also participate in various electrophilic and nucleophilic reactions, depending on the functional groups present.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane
  • Dibenzothiophene, 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5,5-dioxide

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of biaryl compounds with specific electronic characteristics. Its boronic ester group also provides versatility in various cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H19BO2S

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO2S/c1-10-13(11-8-6-7-9-12(11)19-10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3

InChI Key

IOZGFZAATIEDCN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC3=CC=CC=C23)C

Origin of Product

United States

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